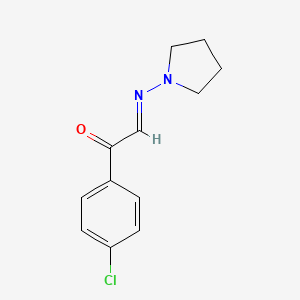

4'-Chloro-2-(1-pyrrolidinylimino)acetophenone

Description

Properties

CAS No. |

25555-22-0 |

|---|---|

Molecular Formula |

C12H13ClN2O |

Molecular Weight |

236.70 g/mol |

IUPAC Name |

(2E)-1-(4-chlorophenyl)-2-pyrrolidin-1-yliminoethanone |

InChI |

InChI=1S/C12H13ClN2O/c13-11-5-3-10(4-6-11)12(16)9-14-15-7-1-2-8-15/h3-6,9H,1-2,7-8H2/b14-9+ |

InChI Key |

JZHFCTMECLSJFP-NTEUORMPSA-N |

Isomeric SMILES |

C1CCN(C1)/N=C/C(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1CCN(C1)N=CC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 4'-Chloroacetophenone Derivative

The starting material is often a 4'-chloro-substituted acetophenone or a related precursor. One common approach is:

- Halogenation and Acetylation: Introduction of the chloro substituent on the phenyl ring followed by acetylation to form 4'-chloroacetophenone derivatives.

- Alternative routes: Synthesis from 1-chloro-4-(phenylethynyl)benzene or related compounds via Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

Formation of the Imino Ketone

The critical step is the formation of the imino group by condensation of the acetophenone derivative with pyrrolidine:

- Condensation Reaction: The carbonyl group of 4'-chloroacetophenone reacts with pyrrolidine under controlled conditions to form the imino ketone. This typically involves refluxing the ketone with pyrrolidine in an appropriate solvent (e.g., ethanol, toluene) to facilitate imine formation.

- Reaction Conditions: Mild heating (e.g., 60-100°C) under inert atmosphere to prevent oxidation, with removal of water formed during the reaction to drive equilibrium toward imine formation.

Purification

- Crystallization or Chromatography: The crude product is purified by recrystallization from suitable solvents or by chromatographic techniques to achieve high purity.

- Yield and Purity: Reported yields vary depending on conditions but typically range from 70% to 90%, with purity exceeding 98% after purification.

Representative Experimental Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4'-Chloroacetophenone, pyrrolidine, ethanol | Mix 1 equiv. 4'-chloroacetophenone with 1.2 equiv. pyrrolidine in ethanol; reflux for 4-6 hours under nitrogen | Formation of imino ketone via condensation |

| 2 | Removal of water by azeotropic distillation or molecular sieves | Drives imine formation equilibrium | Enhances yield |

| 3 | Cooling and filtration | Crystallization of product | Product isolated as solid |

| 4 | Recrystallization from ethanol or ethyl acetate | Purification step | Purity >98%, yield ~80% |

Alternative Synthetic Routes and Related Methods

While direct condensation is the most straightforward method, other synthetic strategies reported in related compounds include:

- Smiles Rearrangement and Williamson Ether Synthesis: Used in related acetophenone derivatives preparation, involving intermediate amides and rearrangement under alkaline conditions.

- Use of Activated Intermediates: Preparation of N-(4-acetylphenyl)-2-hydroxy-2-methylpropionamide intermediates followed by hydrolysis and rearrangement to yield aminoacetophenone derivatives, which can be further modified to introduce pyrrolidinyl-imino groups.

- Phosphoryl Chloride Mediated Chlorination: For related chloro-substituted intermediates, phosphorus oxychloride is used to introduce chloro groups under reflux conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Conditions | Yield | Purity | Notes |

|---|---|---|---|---|---|---|

| Direct Condensation | 4'-Chloroacetophenone, pyrrolidine | Imine formation (condensation) | Reflux in ethanol, inert atmosphere | 70-90% | >98% | Most common, straightforward |

| Smiles Rearrangement Route | p-Hydroxyacetophenone, 2-halo-2-methylpropanamide, NaOH | Ether synthesis, rearrangement, hydrolysis | 10-90°C, alkaline conditions | ~50-90% (multi-step) | High | Multi-step, for related aminoacetophenones |

| Phosphoryl Chloride Chlorination | Amide intermediates, POCl3 | Chlorination | 80-90°C reflux | 75% | >99% | For chloro intermediates in complex syntheses |

Research Findings and Considerations

- Reaction Optimization: The condensation step is sensitive to solvent choice, temperature, and water removal. Using molecular sieves or azeotropic distillation improves imine yield.

- Purity Control: High purity is achievable by recrystallization; chromatographic purification may be necessary for analytical grade material.

- Safety and Environmental Aspects: Use of inert atmosphere and controlled heating minimizes side reactions. Avoidance of highly toxic reagents is preferred.

- Scalability: The direct condensation method is scalable for industrial synthesis with appropriate solvent recovery and waste management.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(pyrrolidin-1-ylimino)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 4'-Chloro-2-(1-pyrrolidinylimino)acetophenone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for further chemical modifications, leading to the development of more complex molecules with enhanced biological activity .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential use as a lead compound in antibiotic development.

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity at low concentrations.

Data Table: Summary of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against S. aureus |

| Anticancer agent | Induces apoptosis in MCF-7 cells | |

| Organic Synthesis | Intermediate for drug synthesis | Facilitates complex molecule formation |

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(pyrrolidin-1-ylimino)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine

- 3-{[1-(4-chlorophenyl)ethyl]amino}-1-(pyrrolidin-1-yl)propan-1-one

Uniqueness

1-(4-Chlorophenyl)-2-(pyrrolidin-1-ylimino)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for various research and industrial applications.

Biological Activity

4'-Chloro-2-(1-pyrrolidinylimino)acetophenone is an organic compound characterized by its unique structure, which includes a chloro substituent and a pyrrolidinyl group. The compound has garnered attention due to its potential biological activities, making it a subject of various studies in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃ClN₂O

- Molecular Weight : Approximately 236.69 g/mol

- Structural Features :

- Chloro group at the para position of the acetophenone moiety.

- Imino group derived from pyrrolidine.

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

The antimicrobial action of this compound is believed to involve disruption of bacterial cell membrane integrity and inhibition of key enzymatic pathways. Studies have shown that the compound can interfere with protein synthesis and nucleic acid metabolism in susceptible bacteria .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The findings highlighted that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics. This suggests its potential role in overcoming antibiotic resistance .

In Vitro Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity, particularly against breast cancer cells, with an IC50 value of approximately 15 µM. This points towards its potential as an anticancer agent .

Comparative Analysis with Analog Compounds

This compound shares structural similarities with other compounds, which may influence its biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4'-Chloro-2-(morpholinoimino)acetophenone | Contains a morpholino group instead of pyrrolidine | May exhibit different biological activities due to morpholine's properties |

| 2-Bromo-4'-(1-pyrrolidinyl)acetophenone | Bromine substituent instead of chlorine | Offers different reactivity patterns compared to chlorinated analogs |

| 4'-Chloro-2-(p-tolylsulfonyl)acetophenone | Sulfonyl group addition | Potentially enhances solubility and alters biological interactions |

The distinct combination of functional groups in this compound allows it to exhibit unique biological properties not observed in its analogs .

Q & A

Q. What are the established synthetic routes for 4'-Chloro-2-(1-pyrrolidinylimino)acetophenone, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions between 4'-chloroacetophenone derivatives and pyrrolidinylimino groups. Key steps include:

- Acetylation : Reacting 4-chloro-3-nitroacetophenone intermediates with pyrrolidine under reflux in anhydrous solvents (e.g., ethanol or dichloromethane) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate isomers, with yields ranging from 45% to 68% depending on substituent positions .

- Critical factors : Solvent polarity, temperature, and catalyst choice (e.g., NaOH in dichloromethane) significantly impact reaction efficiency .

Q. How is structural characterization of this compound performed, and what spectral data are critical for validation?

- NMR Analysis : 1H and 13C NMR resolve regiochemical ambiguities. For example, the imino proton (N-H) appears as a singlet at δ 8.2–8.5 ppm, while aromatic protons split into distinct patterns due to chloro and imino substituents .

- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) confirm ketone and imine functional groups .

- Mass Spectrometry : High-resolution MS (e.g., FAB+) validates molecular weight (e.g., m/z 299 [M⁺] for thiazolidin-2-ylidene derivatives) .

Q. What solubility properties are relevant for experimental design involving this compound?

Solubility varies with solvent polarity:

- Polar solvents : High solubility in DMSO or DMF (>50 mg/mL), suitable for kinetic studies.

- Nonpolar solvents : Limited solubility in hexane (<1 mg/mL), necessitating pre-dissolution in polar solvents for reactions .

- Supercritical CO₂ : Solubility data at 10–28 MPa and 313–343 K (0.02–0.15 mol/mol CO₂) inform extraction or purification protocols .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in pyrrolidinylimino functionalization?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% via enhanced thermal efficiency .

- Catalyst screening : Transition-metal catalysts (e.g., CuI) promote regioselective imino coupling, minimizing byproducts like N-oxide derivatives .

- Kinetic studies : Monitoring via in-situ FT-IR identifies rate-limiting steps (e.g., imine formation) to adjust reagent stoichiometry .

Q. How can contradictory spectral data (e.g., NMR shifts) arising from isomerism be resolved?

- Derivatization : Converting isomers to mono-N-oxide derivatives simplifies NMR interpretation by amplifying chemical shift differences .

- DFT calculations : Quantum mechanical models (e.g., B3LYP/6-311+G(d,p)) predict 13C NMR shifts with <2 ppm error, aiding structural assignments .

- 2D NMR : NOESY correlations clarify spatial relationships between substituents, distinguishing 6- and 7-acetyl isomers .

Q. What computational methods are used to predict the compound’s reactivity in medicinal chemistry applications?

- Docking studies : Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinase enzymes) based on imino and chloro substituent orientations .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.8, indicating moderate blood-brain barrier penetration) .

Q. How do extraction methods (e.g., supercritical CO₂ vs. organic solvents) impact purity in natural product derivatization?

- Supercritical CO₂ : Yields >95% purity in one step by exploiting density-dependent solubility (10–28 MPa), avoiding toxic solvents .

- Organic solvents : Multi-step liquid-liquid extraction (e.g., ethyl acetate/water) achieves ~85% purity but requires additional chromatography .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.